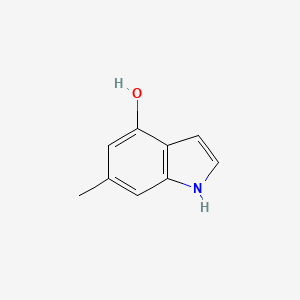

6-Methyl-1H-indol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSZVTPWGUPMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601555 |

Source

|

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-41-3 |

Source

|

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 6-Methyl-1H-indol-4-ol

Executive Summary

This guide details the synthesis of 6-Methyl-1H-indol-4-ol (CAS: 20529-64-2), a critical scaffold in the development of serotonin receptor ligands and beta-blocker analogs. While 5-hydroxyindoles are easily accessed via the Nenitzescu reaction, 4-hydroxyindoles present a unique regiochemical challenge.

The protocol selected for this guide utilizes the Tetrahydroindole Aromatization Strategy . This route is preferred for its scalability, use of commercially available precursors (5-methyl-1,3-cyclohexanedione), and avoidance of unstable hydrazine intermediates common in Fischer indole syntheses.

Key Advantages of Selected Route

-

Regiocontrol: The position of the hydroxyl group is fixed by the starting diketone, eliminating isomer separation issues.

-

Scalability: The reaction steps utilize robust condensation and dehydrogenation chemistry amenable to kilogram-scale production.

-

Atom Economy: Avoids the heavy metal waste associated with classical Reissert or Madelung syntheses.

Retrosynthetic Analysis

The strategic disconnection relies on the aromatization of a partially saturated pyrrolo-cyclohexanone system.

-

Target Molecule: this compound.

-

Precursor 1: 6-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one (The "Tetrahydroindole" intermediate).

-

Starting Materials: 5-Methyl-1,3-cyclohexanedione + Aminoacetaldehyde dimethyl acetal.

Figure 1: Retrosynthetic disconnection showing the construction of the indole core from a cyclic diketone.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

This step involves the condensation of a 1,3-diketone with an amine source, followed by cyclization to form the pyrrole ring.

Reaction Scheme:

Materials:

-

5-Methyl-1,3-cyclohexanedione (1.0 eq)

-

Aminoacetaldehyde dimethyl acetal (1.1 eq)

-

p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq)

-

Toluene (Solvent, 10 mL/g of substrate)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging: Charge the flask with 5-Methyl-1,3-cyclohexanedione and Toluene. Stir until suspended.

-

Addition: Add Aminoacetaldehyde dimethyl acetal and pTSA.

-

Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Monitor the collection of water/methanol in the Dean-Stark trap.

-

Completion: Continue reflux for 4-6 hours until water evolution ceases and TLC indicates consumption of the diketone.

-

Workup: Cool the mixture to room temperature. The product may precipitate directly. If not, concentrate the solvent under reduced pressure to 20% volume.

-

Isolation: Filter the solid, wash with cold hexanes/ether (1:1), and dry under vacuum.

-

Yield Expectation: 75-85% as a tan/off-white solid.

Phase 2: Aromatization to this compound

The tetrahydroindole ketone is dehydrogenated to the phenol using a heterogeneous palladium catalyst in a high-boiling solvent.

Reaction Scheme:

Materials:

-

6-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (20 wt% loading relative to substrate)

-

p-Cymene (or Mesitylene) (15 mL/g of substrate)

Protocol:

-

Inerting: Place the tetrahydroindole and Pd/C in a reaction vessel. Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (critical to prevent fire hazards with Pd/C).

-

Solvent Addition: Add degassed p-Cymene under nitrogen flow.

-

Dehydrogenation: Heat the mixture to reflux (approx. 175-180°C).

-

Note: Hydrogen gas is evolved. Ensure the system is vented through a bubbler.

-

-

Monitoring: Monitor by HPLC or TLC. The reaction typically requires 6-12 hours.

-

Filtration: Cool the reaction mixture to 80°C. Filter through a pad of Celite to remove the catalyst while the solution is still warm (product may crystallize if cooled too much). Wash the pad with hot ethyl acetate.

-

Purification: Concentrate the filtrate. The crude product can be recrystallized from Toluene/Heptane or purified via column chromatography (SiO2, Hexane:EtOAc gradient) if high purity (>99%) is required.

-

Yield Expectation: 60-70%.

Process Data & Optimization

Solvent Effects on Aromatization

The choice of solvent in Phase 2 drastically affects the reaction rate and yield.

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Notes |

| p-Cymene | 177 | 6-8 | 68 | Recommended. Optimal balance of temp/solubility. |

| Mesitylene | 164 | 10-12 | 62 | Good alternative; easier to remove than cymene. |

| Xylene | 140 | 24+ | <40 | Temperature too low for efficient dehydrogenation. |

| Diphenyl Ether | 258 | 2 | 55 | Fast, but difficult workup due to high BP. |

Troubleshooting Guide

-

Problem: Incomplete conversion in Phase 2.

-

Solution: Fresh catalyst is essential. Poisoning can occur if residual sulfur or amines from Phase 1 are not removed. Ensure Phase 1 product is dry and clean.

-

-

Problem: Low yield due to polymerization.

-

Solution: 4-Hydroxyindoles are sensitive to oxidation. Perform all workups under inert atmosphere where possible and store the product protected from light and air.

-

Mechanistic Workflow (Graphviz)

This diagram illustrates the transformation flow, highlighting the critical "pyrrole formation" and "aromatization" checkpoints.

Figure 2: Process flow diagram for the two-step synthesis.

Safety & Handling

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Handle under inert gas.[1] Dispose of in dedicated waste containers.

-

Indoles: 4-Hydroxyindoles can be unstable in air (turning blue/black). Store at -20°C under Argon.

-

Solvents: Toluene and p-Cymene are flammable. Use proper ventilation.

References

-

Tetrahydroindole Synthesis via Knoevenagel/Stobbe

- Title: Synthesis of 4,5,6,7-tetrahydroindol-4-ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.

- Source: MDPI (Molecules).

-

URL:[Link]

- Title: Process for preparing 4-hydroxy indole, indazole and carbazole compounds (EP1071661A1).

-

General Indole Synthesis Methodologies

-

Microwave Assisted Synthesis (Alternative)

- Title: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole.

- Source: Acta Scientific.

-

URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-1H-indol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-indol-4-ol is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Precise structural elucidation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the anticipated spectral features, this document serves as a foundational reference for researchers working with this molecule, offering insights into experimental design, data interpretation, and structural validation.

Introduction: The Significance of this compound

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring both a hydroxyl group and a methyl group on the benzene portion of the indole, modulates its electronic properties, solubility, and potential for intermolecular interactions. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, while the methyl group at the 6-position introduces a lipophilic character and can influence metabolic stability.

Accurate characterization is the bedrock of chemical research and development. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity. This guide explains the causality behind the expected spectroscopic signals for this compound, grounding the interpretation in the fundamental principles of each technique.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The standard IUPAC numbering for the indole ring is used throughout this guide.

The Fischer Indole Synthesis: A Technical Guide to a Cornerstone of Heterocyclic Chemistry

Abstract

Discovered by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for constructing the indole nucleus for over a century.[1][2][3] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone derived from an arylhydrazine and an enolizable carbonyl compound, is a cornerstone of heterocyclic chemistry. The indole motif is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials, including the anti-migraine triptan class of drugs and the anti-inflammatory agent Indomethacin.[1][3][4][5] This guide provides an in-depth exploration of the reaction's intricate mechanism, the critical role of catalysts and conditions, its synthetic scope and limitations, and detailed, field-proven experimental protocols.

The Core Reaction Mechanism: A Cascade of Transformative Events

The elegance of the Fischer indole synthesis lies in its sequential, acid-mediated transformations that convert relatively simple starting materials into the complex indole architecture. The accepted mechanism, first proposed by Robinson and Robinson and supported by isotopic labeling studies, proceeds through several distinct stages.[1][6][7]

-

Reversible Hydrazone Formation : The synthesis commences with the condensation of an arylhydrazine and a suitable aldehyde or ketone to form the corresponding arylhydrazone.[1][2][8] This is a standard acid-catalyzed imine formation, which often proceeds readily and can sometimes be performed in situ.[3]

-

Tautomerization to the Ene-hydrazine : The resulting hydrazone undergoes a critical tautomerization to its more reactive ene-hydrazine isomer.[1][2][8] This step is essential as it positions the molecule for the key bond-forming event.

-

The Decisive[9][9]-Sigmatropic Rearrangement : After protonation of the ene-hydrazine, the molecule undergoes an irreversible[9][9]-sigmatropic rearrangement, a pericyclic reaction analogous to the Cope or Claisen rearrangements.[1][8][10] This electrocyclic reaction breaks the weak N-N bond and forms the crucial C-C bond that defines the indole-to-be, resulting in a di-imine intermediate.[3]

-

Rearomatization : The di-imine intermediate subsequently undergoes a proton transfer to regain aromaticity in the six-membered ring.[1][10]

-

Intramolecular Cyclization & Ammonia Elimination : The terminal imine nitrogen, now acting as a nucleophile, attacks the iminium carbon of the side chain in an intramolecular fashion to form a five-membered cyclic aminal.[1][3][8] Under the acidic conditions, this aminal intermediate is unstable and readily eliminates a molecule of ammonia, which drives the reaction to completion and forms the final, energetically favorable aromatic indole ring.[1][10]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Causality in Experimental Design: Catalysts and Conditions

The success of a Fischer indole synthesis is critically dependent on the choice of catalyst and reaction conditions. The acid catalyst is not merely an initiator but a participant in multiple steps, from the initial hydrazone formation to the final ammonia elimination.[5][11]

Catalyst Selection

The choice of acid can significantly influence reaction rate, yield, and even regioselectivity in the case of unsymmetrical ketones.

-

Brønsted Acids : These are the classic catalysts and include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH).[1][3][5] PPA is particularly effective as it serves as both a catalyst and a dehydrating solvent at high temperatures.

-

Lewis Acids : A wide range of Lewis acids are highly effective, with zinc chloride (ZnCl₂) being the most common and often providing excellent yields.[3][8] Other effective Lewis acids include boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][5] Lewis acids are thought to function by coordinating to the nitrogen atoms, thereby facilitating both the[9][9]-sigmatropic rearrangement and the final elimination step.

Reaction Parameters

-

Temperature : The reaction typically requires elevated temperatures, often ranging from 80°C to over 200°C, to overcome the activation energy of the sigmatropic rearrangement.[12]

-

Solvents : Glacial acetic acid is a common solvent that can also act as a mild Brønsted acid catalyst.[8] High-boiling point polar aprotic solvents can also be used. In many protocols, the reaction is run neat or with a large excess of a liquid acid catalyst like PPA.

-

Modern Approaches : To improve efficiency and mildness, modern variations include the use of microwave irradiation, which can dramatically reduce reaction times, and syntheses in low-melting eutectic mixtures or ionic liquids.[4][12]

Synthetic Utility: Scope and Limitations

The Fischer indole synthesis is valued for its broad substrate scope, but researchers must be aware of its inherent limitations to ensure success.

Scope of Reactants

-

Arylhydrazines : A wide variety of substituted phenylhydrazines can be used, allowing for the introduction of substituents on the benzene ring of the indole product. Both electron-donating and electron-withdrawing groups are generally tolerated.

-

Carbonyl Component : The reaction is compatible with a vast range of enolizable aldehydes and ketones.[8] A critical requirement for the standard mechanism is that the α-carbon of the carbonyl compound must bear at least two hydrogen atoms.[8] The use of unsymmetrical ketones (RCH₂COCH₂R') can lead to the formation of two regioisomeric indole products, which can complicate purification.[8]

Inherent Limitations and Side Reactions

-

Synthesis of Unsubstituted Indole : The parent indole cannot be synthesized directly from acetaldehyde because it readily undergoes self-condensation under the harsh acidic conditions.[3][13] A common workaround is to use pyruvic acid, which forms 2-indolecarboxylic acid, followed by thermal decarboxylation to yield indole.[4][8]

-

Substrate Sensitivity : Functional groups that are sensitive to strong acids and high temperatures may not be compatible with the reaction conditions.

-

Reaction Failure with Certain Substrates : Computational and experimental studies have shown that strong electron-donating substituents on the carbonyl component can divert the reaction.[14] Instead of the desired[9][9]-sigmatropic rearrangement, a competing heterolytic cleavage of the N-N bond occurs, leading to side products and reaction failure.[14] This is a known challenge in the synthesis of 3-aminoindoles.[14]

-

Potential Byproducts : Depending on the substrates and conditions, side reactions such as aldol condensations or Friedel-Crafts-type reactions can occur, reducing the yield of the desired indole.[3][13]

Field-Proven Protocol: Synthesis of 2-Phenylindole

This two-step protocol for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine is a classic, reliable example of the Fischer indole synthesis.[2]

Step 1: Preparation of Acetophenone Phenylhydrazone

-

Materials :

-

Acetophenone (4.0 g, 0.033 mol)

-

Phenylhydrazine (3.6 g, 0.033 mol)

-

95% Ethanol (80 mL)

-

-

Procedure :

-

Combine acetophenone (4.0 g) and phenylhydrazine (3.6 g) in a suitable flask.

-

Warm the mixture on a steam bath for 1 hour.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Allow the solution to cool to room temperature. Induce crystallization by scratching the inside of the flask if necessary, then cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration and wash with 25 mL of cold 95% ethanol.

-

A second crop of crystals can be obtained by concentrating the filtrate.

-

Dry the combined solids under reduced pressure. The typical yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.[2]

-

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Materials :

-

Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

-

Powdered anhydrous zinc chloride (25.0 g)

-

-

Procedure :

-

In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone (5.3 g) and powdered anhydrous zinc chloride (25.0 g). Caution : This reaction is vigorous.

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

-

The mixture will liquefy within 3-4 minutes, and the evolution of white fumes will commence.

-

Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.

-

Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.

-

To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the solidified reaction mass.

-

Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with 200 mL of water.

-

Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole.

-

Caption: General experimental workflow for the two-step synthesis of 2-phenylindole.

Data Presentation: Representative Examples of Fischer Indole Synthesis

The versatility of the Fischer indole synthesis is demonstrated by its application in the preparation of a wide range of structurally diverse indoles.

| Starting Arylhydrazine | Starting Carbonyl | Catalyst/Conditions | Product | Application/Reference |

| 4-Methoxyphenylhydrazine | 4-(4-chlorobenzoyl)propanoic acid | Polyphosphoric Acid (PPA) | 5-Methoxy-2-methyl-1-(4-chlorobenzoyl)-1H-indol-3-yl)acetic acid (Indomethacin) | Anti-inflammatory Drug[15][16] |

| Phenylhydrazine | Suberone | Acetic Acid | 2,3-Cycloheptenoindole | Precursor to Iprindole[1] |

| (4-(Dimethylamino)phenyl)hydrazine | 4-Oxopentanal | H₂SO₄ | 3-(2-Aminoethyl)-5-(dimethylamino)-1H-indole | Triptan Precursor[1] |

| (2-Chloro-4-iodophenyl)hydrazine | Glyoxylic acid | Acetic Acid, Heat | 5-Chloro-7-iodo-1H-indole-2-carboxylic acid | Halogenated Intermediate[17] |

Modern Frontiers: The Buchwald Modification

A significant advancement in the scope of the Fischer indole synthesis is the Buchwald modification. This variation circumvents the need to start with a pre-formed arylhydrazine. Instead, an N-arylhydrazone is synthesized via a palladium-catalyzed cross-coupling reaction between an aryl bromide or triflate and a simple ketone hydrazone.[1][15] This powerful strategy greatly expands the range of accessible arylhydrazone precursors, particularly for complex or otherwise difficult-to-synthesize arylhydrazines.[5]

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classic name reactions in organic chemistry. Its operational simplicity, broad substrate scope, and high reliability have solidified its position as an indispensable tool for both academic research and industrial-scale production. From the synthesis of complex alkaloids to the manufacturing of life-saving pharmaceuticals, the Fischer indole synthesis continues to be a critical method for accessing the invaluable indole scaffold.[5][18] A thorough understanding of its mechanism, scope, and limitations, as presented in this guide, is essential for any researcher aiming to leverage this reaction to its full potential.

References

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Chem-Station. (2014). Fischer Indole Synthesis. Chem-Station International Edition. Retrieved from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]

-

Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54089. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Ntie-Kang, F., et al. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 79(12), 5546–5555. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Retrieved from [Link]

-

Chemospecific. (2021, January 22). Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent development in the technology of Fischer indole synthesis. ResearchGate. Retrieved from [Link]

-

All about chemistry. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis) [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]

-

Gholap, A. R., & Chakor, N. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2394–2402. Retrieved from [Link]

-

RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Scribd. (n.d.). Fischer Indole Synthesis 2010. Scribd. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. testbook.com [testbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. scienceinfo.com [scienceinfo.com]

- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability of 6-Methyl-1H-indol-4-ol

The following technical guide details the solubility, stability, and handling protocols for 6-Methyl-1H-indol-4-ol (CAS: 61545-41-3). This document is structured for pharmaceutical researchers requiring precise physicochemical data and rigorous experimental standards.

Executive Summary

This compound (also known as 4-hydroxy-6-methylindole) is a bicyclic heteroaromatic scaffold used primarily as a precursor in the synthesis of kinase inhibitors and antiviral therapeutics.[1][2] Its utility is defined by the C4-hydroxyl group, which serves as a versatile handle for etherification or cross-coupling, and the C6-methyl group, which modulates lipophilicity and metabolic stability.

However, this compound presents significant handling challenges.[3] Like many electron-rich hydroxyindoles, it is highly susceptible to oxidative degradation and photolysis . Successful utilization requires strict adherence to inert atmosphere protocols and pH-controlled solvation strategies to prevent the formation of insoluble melanin-like polymers.

Physicochemical Characterization

Understanding the fundamental properties of the molecule is a prerequisite for designing stable formulations.[3]

| Property | Value / Description | Technical Insight |

| CAS Number | 61545-41-3 | Unique identifier for procurement verification. |

| Molecular Formula | C₉H₉NO | MW: 147.17 g/mol .[2][3] |

| Physical State | Solid (Crystalline) | Pure form is off-white/beige.[3] Darkening (brown/purple) indicates oxidation. |

| LogP (Predicted) | ~2.4 - 2.6 | The C6-methyl group adds ~0.5 log units of lipophilicity compared to 4-hydroxyindole (LogP ~1.9), reducing aqueous solubility. |

| pKa (Phenolic OH) | ~9.8 - 10.2 | Weakly acidic.[3] Deprotonation at pH > 10 increases solubility but drastically accelerates oxidative degradation.[3] |

| pKa (Indole NH) | ~16-17 | effectively non-basic in aqueous media; requires strong bases (e.g., NaH) for deprotonation.[3] |

Solubility Profile & Solvent Selection

The solubility of this compound is governed by the competition between its hydrophobic indole core and the hydrogen-bonding potential of the hydroxyl group.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Stability Risk | Recommendation |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Low | Preferred for stock solutions. Store frozen. |

| Polar Aprotic | DMF | High (>40 mg/mL) | Moderate | Good alternative; risk of amine impurities accelerating oxidation.[3] |

| Polar Protic | Ethanol | Moderate (10-30 mg/mL) | Moderate | Suitable for short-term use.[3] Purge with N₂.[3] |

| Chlorinated | DCM | Moderate | Low | Good for synthetic workups; avoid prolonged storage.[3] |

| Aqueous | Water/PBS | Very Low (<0.5 mg/mL) | High | Requires co-solvent (DMSO) or pH adjustment.[3] |

Critical Protocol: Aqueous Solubilization

Direct dissolution in neutral buffers is inefficient.[3] For biological assays, use the Co-solvent Spike Method :

-

Dissolve compound in 100% DMSO to create a 20-50 mM stock .[3]

-

Dilute stock into the aqueous buffer (e.g., PBS pH 7.4) immediately prior to use.[3]

-

Limit final DMSO concentration to <1% to avoid cytotoxicity, unless the assay tolerates higher levels.

-

Note: If precipitation occurs, add a solubility enhancer like 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the aqueous buffer before spiking.

Stability & Degradation Mechanisms

The primary failure mode for this compound is oxidative polymerization . The electron-rich indole ring, activated by the hydroxyl group, readily donates electrons to oxygen species, forming reactive quinone-imine intermediates.

Mechanism of Failure

-

Auto-oxidation: In the presence of air and light, the phenol oxidizes to a radical.

-

Dimerization: Radicals couple to form dimers (similar to indigo dye formation).[3]

-

Polymerization: Further oxidation leads to insoluble, dark-colored polymers (melanins).[3]

-

Warning: Oxidized byproducts have been shown to exhibit higher cytotoxicity than the parent compound in related hydroxyindoles [1, 4].[3]

-

Visualization: Degradation Pathway

The following diagram illustrates the oxidative risk and the decision logic for handling.[3]

Figure 1: Oxidative degradation pathway of hydroxyindoles. High pH and light exposure accelerate the transition to insoluble melanin-like polymers.

Handling & Storage Protocols

To ensure data integrity, adopt the following "Zero-Oxidation" workflow.

A. Storage of Solid Material[3]

-

Temperature: Store at -20°C or -80°C .

-

Atmosphere: Vial must be sealed under Argon or Nitrogen .[3]

-

Container: Amber glass vials (protects from UV/Vis light).[3]

-

Shelf Life:

B. Preparation of Stock Solutions[3][4]

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[3]

-

Procedure:

-

Stability of Solution:

-

DMSO (-20°C): Stable for ~3-6 months.[3]

-

DMSO (Room Temp): Use within 24 hours. Discard if color changes from clear/yellow to brown.

-

C. Forced Degradation (Stress Testing)

If validating a new analytical method (HPLC/LC-MS), use these conditions to generate reference degradation products:

-

Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 2 hours.[3]

-

Photostability: Expose 1 mg/mL solution (MeOH) to UV light (254 nm) for 4 hours.[3]

References

-

PubChem. (2025).[1][3][5] 1H-indol-4-ol (4-Hydroxyindole) Compound Summary. National Library of Medicine.[3] [Link][3]

-

d'Ischia, M., et al. (2021).[3] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.[3] [Link][3]

Sources

- 1. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. No results for search term "10-240386" | CymitQuimica [cymitquimica.com]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methyl-1H-indole | TargetMol [targetmol.com]

- 5. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Predictive Toxicological Profile of 6-Methyl-1H-indol-4-ol: A Technical Guide for Preclinical Development

Abstract

This technical guide provides a comprehensive, predictive toxicological profile of the novel chemical entity 6-Methyl-1H-indol-4-ol. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related indole-containing compounds, established toxicological principles, and in silico predictions. The objective is to offer a robust framework for researchers, scientists, and drug development professionals to anticipate potential toxicological liabilities and to design a logical, tiered strategy for empirical evaluation. This guide covers predicted physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, potential mechanisms of toxicity, and detailed protocols for a foundational preclinical toxicology assessment.

Introduction and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound, as a specific derivative, presents a unique combination of a hydroxyl group at the 4-position and a methyl group at the 6-position, features that can significantly influence its metabolic fate and toxicological profile. Understanding these potential liabilities at an early stage is paramount for efficient and safe drug development.

This guide is structured not as a rigid checklist but as a logical progression of scientific inquiry. We begin with the foundational physicochemical properties that govern bioavailability, then move to the predicted journey of the compound through the body (ADME), and finally, delve into the potential for adverse effects at the cellular and organ level. The causality behind each proposed experimental step is explained to provide a clear, scientifically grounded rationale for the recommended toxicological evaluation.

Physicochemical and In Silico ADME Profile

The toxicological journey of any compound begins with its fundamental physical and chemical properties. These parameters dictate its ability to be absorbed, distributed to various tissues, and subsequently metabolized and excreted. While experimental data for this compound is not publicly available, we can infer a likely profile from its constituent parts and related analogs.

Structural and Physicochemical Properties

The structure combines a lipophilic indole core with a polar hydroxyl group. The methyl group at the 6-position will slightly increase lipophilicity.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₉NO | - |

| Molecular Weight | 147.17 g/mol | - |

| Boiling Point | ~260 °C (for 6-methylindole) | [1] |

| Melting Point | 29-32°C (for 6-methylindole) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.60 (for 6-methylindole) | [1] |

| Predicted LogP | Moderately Lipophilic (1.5 - 2.5) | The addition of a hydroxyl group will decrease the LogP compared to 6-methylindole. |

| Predicted Aqueous Solubility | Poor to Moderate | Indole itself has low water solubility; the hydroxyl group will improve this, but the overall structure remains largely hydrophobic.[2] |

| pKa | ~10 (Phenolic Hydroxyl), ~17 (Indole N-H) | General values for phenols and indoles. |

Rationale: A moderate LogP suggests the compound may have sufficient lipophilicity to cross cell membranes, a prerequisite for absorption and distribution, but the hydroxyl group may limit passive diffusion across highly lipophilic barriers like the blood-brain barrier (BBB). Poor to moderate aqueous solubility could present challenges for formulation but does not preclude oral absorption.

In Silico ADME Predictions (Based on SwissADME & pkCSM)

In silico tools provide a valuable first pass at predicting the pharmacokinetic properties of a novel compound.[2]

| ADME Parameter | Prediction | Implication for Toxicology |

| Gastrointestinal Absorption | High | High oral bioavailability is likely, leading to systemic exposure after oral dosing. |

| Blood-Brain Barrier (BBB) Permeation | Unlikely to be a strong permeant | While some indole structures are neuroactive, the hydroxyl group may limit CNS exposure, potentially reducing the risk of direct neurotoxicity.[2] |

| CYP450 Inhibition | Potential inhibitor of CYP2C9, CYP2C19, CYP3A4 | Risk of drug-drug interactions (DDIs). Co-administered drugs metabolized by these enzymes could see increased exposure and toxicity.[2] |

| P-glycoprotein (P-gp) Substrate | Likely a substrate | P-gp is an efflux transporter. If a substrate, its distribution into protected tissues (like the brain) would be further limited.[2] |

| Hepatotoxicity | Possible | Some in silico models flag indole derivatives for potential hepatotoxicity.[3] |

| Drug-Likeness | Compliant with Lipinski's Rule of Five | The molecule has properties consistent with orally bioavailable drugs (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[2] |

Predicted Metabolic Pathways

Metabolism is a critical determinant of toxicity. It can detoxify a compound or, conversely, bioactivate it to a reactive, toxic metabolite. Based on the metabolism of other phenolic and indole-containing compounds, such as psilocin (4-hydroxy-N,N-dimethyltryptamine), a two-phase metabolic pathway for this compound is proposed.[4]

-

Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The indole ring is susceptible to oxidation at various positions. The N-H and the methyl group can also be sites of oxidation.

-

Phase II Metabolism: The prominent 4-hydroxyl group is a prime site for conjugation reactions, which typically increase water solubility and facilitate excretion. The key enzymes are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5]

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Causality: The efficiency of Phase II conjugation is a key determinant of safety. If conjugation pathways become saturated at high doses, the parent compound or its Phase I metabolites could accumulate, increasing the risk of toxicity.

Potential Mechanisms of Toxicity and Key Endpoints

Based on the indole scaffold and data from related molecules, we can anticipate several potential toxicological liabilities.

Hepatotoxicity

The liver is the primary site of metabolism for xenobiotics, making it a frequent target for drug-induced injury (DILI).[6] Methylated metabolites of some drugs are known to be associated with hepatotoxicity.[7] Chronic therapy with other purine analogs has been linked to nodular regenerative hyperplasia.[8][9]

-

Potential Mechanism:

-

Metabolic Bioactivation: A minor metabolic pathway could lead to the formation of a reactive intermediate, such as a quinone-imine or epoxide, from the phenol-indole structure.

-

Covalent Binding: This reactive intermediate could covalently bind to cellular macromolecules like proteins and DNA.

-

Cellular Stress & Injury: Covalent binding can lead to mitochondrial dysfunction, oxidative stress, and activation of stress-activated protein kinases (e.g., JNK), ultimately triggering apoptosis or necrosis.

-

-

Experimental Evaluation:

-

In vitro: Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2, Huh7).[10]

-

In vivo: In repeat-dose studies, monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as biomarkers of hepatocellular injury, and alkaline phosphatase (ALP) for cholestasis. Histopathological examination of the liver is crucial.

-

Genotoxicity

Genotoxicity refers to the ability of a substance to damage DNA or chromosomes.[11] Such damage can lead to mutations and potentially cancer.[11] While some indole derivatives have shown in vitro genotoxic potential, this does not always translate to in vivo effects.[12]

-

Potential Mechanism:

-

Direct Interaction: The planar indole ring could intercalate into DNA.

-

Metabolite-Induced Damage: A reactive metabolite (as described under hepatotoxicity) could form DNA adducts.

-

Oxidative Stress: The compound could induce the formation of reactive oxygen species (ROS) that damage DNA.

-

-

Experimental Evaluation: A standard, tiered approach is mandated by regulatory agencies.

-

Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

-

In Vitro Mammalian Cell Assay: To detect chromosomal damage (e.g., micronucleus test or chromosomal aberration assay).

-

In Vivo Genotoxicity Assay: If in vitro tests are positive, an in vivo assay (e.g., rodent bone marrow micronucleus test) is required to assess relevance.[12]

-

Neurotoxicity

The indole structure is present in many neuroactive compounds, including serotonin and tryptamine derivatives. Some indole-related molecules, like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), are known dopaminergic neurotoxins.[13] Additionally, adrenochrome, an oxidation product of adrenaline with an indole-like structure, has been investigated for potential neurotoxic and psychotomimetic effects.[14]

-

Potential Mechanism:

-

Receptor-Mediated Effects: Unintended interaction with neurotransmitter receptors.

-

Enzyme Inhibition: Inhibition of key enzymes like monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.

-

Oxidative Stress: Similar to mechanisms in other organs, ROS generation can be particularly damaging to neurons. 6-hydroxydopamine (6-OHDA), a neurotoxin, is known to cause free radical-generated neurotoxicity.[15]

-

-

Experimental Evaluation:

-

In vitro: Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y).

-

In vivo: In repeat-dose studies, conduct careful clinical observations for signs of neurotoxicity (e.g., changes in gait, tremors). Functional observational batteries (FOBs) and histopathology of brain tissue may be warranted.

-

Proposed Toxicological Evaluation Strategy: Experimental Protocols

A tiered, hypothesis-driven approach is the most efficient method for evaluating the safety of a new chemical entity.

Tier 1: In Vitro Toxicology Battery

This initial phase aims to identify potential hazards using cell-based and biochemical assays.

Caption: Workflow for the proposed Tier 1 in vitro toxicological evaluation.

Protocol 1: Cytotoxicity Assessment in HepG2 Cells

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Dosing: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM), ensuring the final DMSO concentration is ≤0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 24 and 48 hours.

-

Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: Measure absorbance or luminescence and calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Causality: This assay provides a direct measure of the compound's potential to cause cell death in a liver-derived cell line, serving as a primary screen for hepatotoxicity.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is critical, as many genotoxins are pro-mutagens that require metabolic activation.

-

Exposure: Use the plate incorporation or pre-incubation method. Mix the bacterial strain, the test compound at several concentrations, and either S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan).

-

Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the solvent control.

Causality: This assay is a highly sensitive screen for compounds that can cause point mutations in DNA, a key initiating event in carcinogenesis.

Tier 2: In Vivo Studies

If Tier 1 results and the intended therapeutic use of the compound warrant further investigation (e.g., low IC₅₀ values, positive genotoxicity signals), in vivo studies are necessary.

Protocol 3: 14-Day or 28-Day Repeat-Dose Toxicity Study in Rodents (e.g., Sprague-Dawley Rats)

-

Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly assign male and female rats to groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 10 animals/sex/group.

-

Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 14 or 28 days. Doses should be selected based on acute toxicity studies or dose-range finding studies.

-

Monitoring:

-

Daily: Clinical observations for signs of toxicity, morbidity, and mortality.

-

Weekly: Record body weights and food consumption.

-

At Termination: Collect blood for hematology and clinical chemistry analysis (including ALT, AST, ALP). Conduct a full necropsy and collect major organs.

-

-

Histopathology: Weigh key organs (liver, kidneys, brain, spleen, etc.). Preserve organs in 10% neutral buffered formalin, process, and examine them microscopically by a board-certified veterinary pathologist.

-

Data Analysis: Statistically analyze quantitative data (body weights, clinical chemistry). The pathologist will provide a narrative interpretation of any microscopic findings.

Causality: This study provides systemic information on the compound's toxicity, identifying target organs, the nature of the toxicity, and a dose-response relationship, which is essential for establishing a safe starting dose for human trials.

Conclusion

While this compound lacks a direct toxicological dossier, a predictive analysis based on its chemical structure and the known behavior of related indole derivatives provides a strong foundation for a targeted and efficient safety evaluation. The primary areas of potential concern are hepatotoxicity , due to the potential for metabolic bioactivation, and genotoxicity . Neurotoxicity remains a theoretical possibility due to the indole scaffold.

The proposed tiered evaluation strategy, beginning with a robust in vitro battery and progressing to in vivo studies as needed, represents a scientifically sound and resource-efficient pathway. This approach allows for early identification of potential liabilities, enabling informed decision-making in the drug development process. The protocols and rationales provided herein are designed to equip researchers with the necessary tools to thoroughly investigate the toxicological profile of this compound and advance its development with a commitment to scientific integrity and patient safety.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for Indole. [Link to a representative SDS, as the specific one may vary. The provided search result is a good example.]

- Central Drug House. (n.d.). Indole Material Safety Data Sheet.

-

Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. [Link]

-

Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience. [Link]

-

Lather, V., & Chowdary, P. (2014). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Glaab, V., et al. (2014). In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

- ECHEMI. (n.d.). 1H-Indol-4-ol SDS, 2380-94-1 Safety Data Sheets.

-

National Toxicology Program. (2016). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Indole-3-carbinol. [Link]

-

Riachy, R., et al. (2015). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research. [Link]

-

Wikipedia contributors. (n.d.). Adrenochrome. Wikipedia. [Link]

-

Lee, H. S., et al. (2013). Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. Phytotherapy Research. [Link]

-

Nygaard, U., et al. (2004). Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity. Clinical Gastroenterology and Hepatology. [Link]

-

PubChem. (n.d.). 1H-Indole, 6-methyl-. National Center for Biotechnology Information. [Link]

-

Boulaiz, H., et al. (2024). Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. Parasitology Research. [Link]

-

Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science. [Link]

-

LiverTox. (2017). Mercaptopurine. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Geiger, H. A., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. [Link]

-

Chemsrc. (2025). 6-Methyl-1H-indole. [Link]

-

Kumar, R., et al. (1995). Free radical-generated neurotoxicity of 6-hydroxydopamine. Journal of Neurochemistry. [Link]

-

SAKS, M., et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmaceutical Sciences. [Link]

-

Osorio-Méndez, D. A., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Al-Majed, H. T. (2024). Drug-Induced Hepatotoxicity. StatPearls Publishing. [Link]

-

Chalasani, N., et al. (2015). Azathioprine and 6-Mercaptopurine Induced Liver Injury: Clinical Features and Outcomes. Journal of Clinical Gastroenterology. [Link]

Sources

- 1. 6-Methyl-1H-indole | CAS#:3420-02-8 | Chemsrc [chemsrc.com]

- 2. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mercaptopurine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Azathioprine and 6-Mercaptopurine Induced Liver Injury: Clinical Features and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice [pubmed.ncbi.nlm.nih.gov]

- 14. Adrenochrome - Wikipedia [en.wikipedia.org]

- 15. Free radical-generated neurotoxicity of 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to 6-Methyl-1H-indol-4-ol: Synthesis, Potential Pharmacological Significance, and Avenues for Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Untapped Potential of 6-Methyl-1H-indol-4-ol

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and psychoactive effects.[1][3] While numerous derivatives have been extensively studied, this compound remains a largely unexplored entity in scientific literature. This guide serves as a comprehensive technical framework for the researcher interested in this specific molecule. In the absence of direct, extensive data, this document provides a logical, evidence-based roadmap for its synthesis, characterization, and pharmacological evaluation, drawing upon established principles and data from structurally related compounds.

We will explore rational synthetic routes, hypothesize potential biological activities based on structure-activity relationships (SAR), and propose detailed experimental workflows. This guide is designed not as a mere summary of existing knowledge, but as a forward-looking prospectus to catalyze new research into what could be a valuable and novel chemical probe or drug lead.

Part 1: Synthesis and Chemical Characterization

The strategic synthesis of substituted hydroxyindoles can be challenging, often requiring careful selection of starting materials and reaction conditions to control regioselectivity.[4] For this compound, a modification of the classic Bischler-Möhlau indole synthesis presents a promising and logical starting point.[5][6]

Proposed Synthetic Approach: Modified Bischler-Möhlau Reaction

The Bischler-Möhlau reaction involves the condensation of an α-halo- or α-hydroxyketone with an excess of an aniline derivative.[5] A modified version, using an aminophenol, has been successfully employed to create mixtures of 4- and 6-hydroxyindoles.[4][7] This approach allows for a one-step synthesis of the core hydroxyindole scaffold.[7]

The key to forming this compound is the selection of appropriately substituted precursors. A plausible route would involve the reaction of 5-methyl-3-aminophenol with a suitable α-haloketone, such as 2-chloro-1-phenylethanone, under acidic conditions. The methyl group on the aminophenol directs the cyclization to favor the formation of the 6-methylindole isomer, while the hydroxyl group remains at the 4-position.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 2-phenyl-6-methyl-1H-indol-4-ol via a modified Bischler-Möhlau reaction. (Note: The 2-phenyl substitution is illustrative, arising from the common use of α-bromoacetophenone in this reaction. Other α-haloketonnes could be used to vary this substituent).

Materials:

-

5-Methyl-3-aminophenol

-

α-Bromoacetophenone

-

Hydrochloric acid (10 M)

-

Solvents for chromatography (e.g., Dichloromethane, Hexanes, Methanol)

-

Standard laboratory glassware, including a round-bottom flask and Dean-Stark apparatus

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 5-methyl-3-aminophenol (3 equivalents) and α-bromoacetophenone (1 equivalent).

-

Acid Catalysis: Carefully add hydrochloric acid (10 M). The reaction is typically heated to ~135 °C.[4]

-

Reaction Monitoring: The reaction progress can be monitored by observing the distillation of water into the Dean-Stark trap. The reaction is typically run for 30-60 minutes.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then subjected to column chromatography to separate the desired 4-hydroxyindole isomer from the 6-hydroxy counterpart and other byproducts. A typical solvent system for elution of 4-hydroxyindoles is a mixture of dichloromethane and hexanes.[4]

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for assessing its drug-likeness. Based on data from related hydroxyindoles and methylindoles, we can estimate key parameters for this compound.[8]

| Property | Predicted Value | Rationale / Implication |

| Molecular Weight | ~147.18 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water) | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (indole N-H, 4-OH) | The hydroxyl group provides a key interaction point for receptor binding. |

| Hydrogen Bond Acceptors | 1 (4-OH) | Can participate in hydrogen bonding networks within a protein active site. |

| pKa (Acidic) | ~9-10 (Phenolic OH) | The hydroxyl group is weakly acidic, which can influence ionization state at physiological pH. |

Part 2: A Rationale for Pharmacological Investigation

The specific substitution pattern of this compound—a methyl group at the 6-position and a hydroxyl group at the 4-position—provides a strong rationale for investigating its activity against several important classes of biological targets.

Hypothesized Biological Targets

-

Serotonin (5-HT) Receptors: The indole core is the foundational structure of the neurotransmitter serotonin. Numerous substituted indoles exhibit high affinity for various 5-HT receptor subtypes.[9][10] Specifically, substitutions on the benzene ring of the indole nucleus are known to modulate affinity and selectivity.[10][11] The 6-methyl substitution, in particular, has been explored in potent serotonin agonists. Therefore, this compound is a prime candidate for screening against a panel of 5-HT receptors, especially the 5-HT₂, 5-HT₁ₐ, and 5-HT₆/₇ subtypes, which are implicated in mood disorders, cognition, and smooth muscle function.[12][13]

-

Protein Kinases: The indole scaffold is a versatile framework for the design of protein kinase inhibitors, which are critical targets in oncology.[14][15][16] Drugs like Sunitinib and Nintedanib, which contain indole-like cores, are multi-targeted tyrosine kinase inhibitors used to treat various cancers by inhibiting angiogenesis.[3] The substitution pattern on the indole ring can significantly impact kinase selectivity and potency.[14] The 4-hydroxy and 6-methyl groups of our target molecule could confer unique binding interactions within the ATP-binding pocket of various kinases, making it a candidate for screening against panels of cancer-relevant kinases like VEGFR, PDGFR, and CDKs.[16]

-

Amyloid Fibril Formation: 4-Hydroxyindole itself has been identified as a potent inhibitor of amyloid-β (Aβ) fibril formation and can abrogate the cytotoxicity of Aβ aggregates.[17][18] This activity is crucial in the context of neurodegenerative diseases like Alzheimer's. The addition of a methyl group at the 6-position could modulate this activity by altering the electronic properties and steric profile of the molecule, potentially enhancing its efficacy or specificity. This makes this compound an intriguing candidate for investigation in neurodegenerative disease models.

Caption: Hypothesized biological pathways for this compound.

Part 3: Experimental Workflows for Biological Evaluation

A structured, hierarchical approach to biological screening is essential to efficiently evaluate the potential of this compound.

Protocol: Primary Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for a target serotonin receptor (e.g., human 5-HT₂ₐ).

Materials:

-

Cell membranes expressing the recombinant human 5-HT₂ₐ receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound: this compound, dissolved in DMSO and serially diluted.

-

Non-specific binding control (e.g., mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess mianserin).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Proposed Screening Cascade

A logical progression from initial hit identification to functional characterization is critical.

Caption: Proposed screening cascade for biological evaluation.

Conclusion

While this compound is currently an under-investigated molecule, its structure suggests a high potential for novel pharmacological activity. By leveraging established synthetic methodologies like the Bischler-Möhlau reaction, this compound can be readily accessed for study. The strategic placement of the 4-hydroxyl and 6-methyl groups provides compelling reasons to investigate its effects on key drug targets, including serotonin receptors and protein kinases, as well as its potential role in modulating amyloid fibrillogenesis. The experimental frameworks provided in this guide offer a clear and logical path for any researcher or drug discovery professional to unlock the potential of this promising indole derivative.

References

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-cancer Drug Discovery, 13(1), 58-89. [Link]

-

Synthesis and Serotonin Receptor Affinities of a Series of trans-2-(Indol-3-yl)cyclopropylamine Derivatives. (1997). Journal of Medicinal Chemistry, 40(18), 2997-3004. [Link]

-

How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Mini Reviews in Medicinal Chemistry, 22(1), 101-115. [Link]

-

Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. (1992). Journal of Medicinal Chemistry, 35(23), 4393-4406. [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2022). Molecules, 27(21), 7268. [Link]

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). Chimica Techno Acta, 9(2). [Link]

-

Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. (2004). Biochemistry, 43(21), 6704-6712. [Link]

-

Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]

-

Predicted physicochemical properties of the tested hydroxyindoles... (n.d.). ResearchGate. [Link]

-

Bischler–Möhlau indole synthesis. (n.d.). SciSpace. [Link]

-

Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2016). Journal of Organic Chemistry, 81(17), 7897-7904. [Link]

-

Selective, Centrally Acting Serotonin 5-HT2 Antagonists. 2. Substituted 3-(4-Fluorophenyl)-l£T-indoles. (1992). Journal of Medicinal Chemistry, 35(23), 4393-4406. [Link]

-

Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). Molecules, 29(20), 4784. [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020). Molecules, 25(16), 3684. [Link]

-

Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. [Link]

-

Bischler Indole Synthesis. (2019). ResearchGate. [Link]

-

Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. [Link]

-

A New Synthesis of 4-Hydroxyindole. (1988). Chemical Journal of Chinese Universities, 9(2), 203. [Link]

-

Synthesis of 4-hydroxyindole. (n.d.). PrepChem.com. [Link]

-

Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones. (2025). ResearchGate. [Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2012). PLoS ONE, 7(4), e32763. [Link]

-

FAEFHI. (n.d.). Wikipedia. [Link]

-

Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. (2022). Molecules, 27(19), 6683. [Link]

-

3-Hydroxy-3-methyloxindole. (n.d.). PubChem. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2024). Molecules, 29(10), 2269. [Link]

-

1-Methylindole. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. distantreader.org [distantreader.org]

- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands | MDPI [mdpi.com]

- 13. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 14. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Technical Monograph: 6-Methyl-1H-indol-4-ol (CAS 61545-41-3)

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It synthesizes patent literature, synthetic methodology, and pharmacological applications into a cohesive document.[1]

High-Purity Scaffold for Serotonergic & Adrenergic Ligand Design [1][2]

Executive Summary

6-Methyl-1H-indol-4-ol (CAS 61545-41-3) is a specialized heterocyclic building block belonging to the 4-hydroxyindole class.[1] Unlike the more common 5-hydroxyindoles (serotonin precursors), the 4-hydroxy substitution pattern is critical for accessing specific pharmacological profiles, including

This guide details the physicochemical properties, validated synthesis routes, and experimental handling of this compound.[3] It specifically addresses the challenges of stabilizing the electron-rich 4-hydroxyindole core against oxidative degradation—a common pitfall in scale-up synthesis.[1]

Chemical & Physical Identity

| Property | Data |

| CAS Number | 61545-41-3 |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxy-6-methylindole; 6-Methyl-4-indolol |

| Molecular Formula | C |

| Molecular Weight | 147.17 g/mol |

| Appearance | Light brown to gray crystalline solid (oxidizes to dark/black upon air exposure) |

| Melting Point | 93–97 °C (Lit.[1][4] for 4-OH analog; 6-Me typically shifts +5–10 °C) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in CH |

| pKa (Calculated) | ~9.8 (Phenolic OH), ~16.5 (Indole NH) |

| Storage | -20°C, under Argon/Nitrogen, protected from light |

Mechanism of Action & Applications

The 6-methyl-4-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for serotonin and catecholamines.[1]

Pharmacological Relevance[5][6]

-

Serotonergic Modulation (5-HT Receptors): The 4-hydroxy substitution is the defining feature of Psilocin (4-OH-DMT).[1] Introducing a 6-methyl group sterically influences binding at the 5-HT

receptor, often modifying metabolic stability against Monoamine Oxidase (MAO) due to steric hindrance near the indole nitrogen and C5/C6 positions.[1] -

Adrenergic Antagonism (

-Blockers): This scaffold is a direct homolog of the indole moiety found in Pindolol (Visken).[1] The 4-hydroxyl group serves as the attachment point for the oxypropanolamine side chain (the "pharmacophore" for -

Kinase Inhibition: Substituted hydroxyindoles act as ATP-competitive inhibitors in various kinase assays.[1] The 4-OH position allows for unique hydrogen bonding interactions within the ATP binding pocket that are inaccessible to 5-OH indoles.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis of bioactive targets from the 61545-41-3 scaffold.

Figure 1: Divergent synthetic utility of this compound in drug discovery.

Synthesis & Manufacturing Protocols

The synthesis of 4-hydroxyindoles is notoriously more difficult than 5-hydroxyindoles (Fischer indole synthesis fails for 4-OH).[1] The most robust, scalable method for CAS 61545-41-3 is the Aromatization of Tetrahydroindoles (derived from cyclohexanediones).[1]

Protocol: Dehydrogenation of Tetrahydroindoles

This method avoids the instability of free 4-hydroxyindole intermediates until the final step.[1]

Reagents:

-

Precursor: 5-Methyl-1,3-cyclohexanedione[1]

-

Nitrogen Source: Benzylamine (protecting group strategy) or Ammonia

-

Catalyst: 10% Pd/C or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

-

Solvent: Mesitylene (high boiling point) or Xylene

Step-by-Step Methodology:

-

Formation of Enamine (Knorr-type condensation):

-

Cyclization to Tetrahydroindole:

-

Aromatization (The Critical Step):

-

Dissolve the tetrahydroindole in mesitylene.

-

Add 10% Pd/C (10 wt% loading).

-

Heat to reflux (160–165 °C) under a vigorous Nitrogen stream.[1]

-

Monitor via TLC (Hexane:EtOAc 7:3). The ketone carbonyl is lost as the ring aromatizes to the phenol.[1]

-

Note: If using benzyl protection, the benzyl group may be cleaved under hydrogenolytic conditions, or preserved if using DDQ oxidation.[1] For CAS 61545-41-3 (free NH), hydrogenolysis is preferred.[1]

-

-

Purification:

Figure 2: Synthetic route via aromatization of tetrahydroindoles.

Experimental Handling & Stability

The 4-hydroxyindole moiety is electron-rich and prone to oxidation at the C3 position and polymerization (melanization).[1]

Stability Protocol

-

Oxidation Risk: High.[1] Solutions turn pink/red then black upon air exposure.[1]

-

Solvent Choice: Degas all solvents (Sparging with Argon for 15 mins) before dissolving the compound.[1]

-

Antioxidants: When formulating for biological assays, add 0.1% Ascorbic Acid or sodium metabisulfite to aqueous buffers to prevent degradation during the experiment.[1]

Analytical Verification (QC)

-

HPLC: Use a C18 column with acidified mobile phase (0.1% Formic Acid in Water/Acetonitrile).[1] Neutral pH promotes oxidation on the column.[1]

-

NMR:

H NMR in DMSO--

Diagnostic Signal: The C6-Methyl group will appear as a singlet around

2.3 ppm.[1]

-

Safety & Toxicology

-

GHS Classification:

-

Handling: Wear nitrile gloves and safety goggles.[1] Handle exclusively in a fume hood.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Microwave-Assisted Synthesis of 4-Hydroxyindole: Khatri, J. K., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol."[1][4] Acta Scientific Medical Sciences, 2022.[1][4] Link

-

Patent on 4-Hydroxyindole Synthesis: "Process for preparing 4-hydroxy indole, indazole and carbazole compounds." EP1071661A1.[1] Link

-

Batcho-Leimgruber Synthesis Variants: Mąkosza, M., et al. "Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives."[1] ResearchGate, 2012.[1] Link

-

Biological Activity of Indoles: Biswal, S., et al. "Indole: The molecule of diverse biological activities."[1] Asian Journal of Pharmaceutical and Clinical Research, 2012.[1] Link

-

Chemical Identity & Suppliers: PubChem Compound Summary for CID 137928 (6-Methyl-1H-indole derivatives). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. distantreader.org [distantreader.org]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]